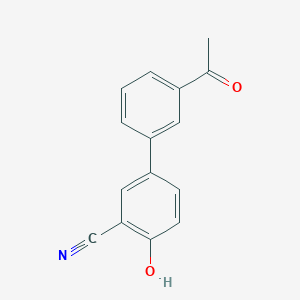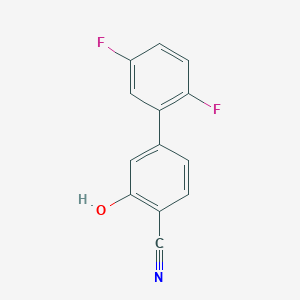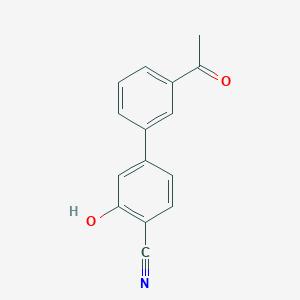
2-Cyano-5-(3-cyano-2-fluorophenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-5-(3-cyano-2-fluorophenyl)phenol, 95% (2C5FCP95) is a chemical compound that is widely used in scientific research and laboratory experiments. It is a highly reactive compound that can be used to synthesize other compounds and is known for its wide range of applications in the pharmaceutical and chemical industries.
Applications De Recherche Scientifique
2-Cyano-5-(3-cyano-2-fluorophenyl)phenol, 95% has a wide range of applications in scientific research. It is used in the synthesis of various pharmaceuticals, including anti-cancer agents, antibiotics, and anti-inflammatory drugs. It is also used in the synthesis of various chemicals, including dyes, pigments, and surfactants. Additionally, it is used in the synthesis of pesticides and herbicides.
Mécanisme D'action
2-Cyano-5-(3-cyano-2-fluorophenyl)phenol, 95% is a highly reactive compound and is known to react with various organic and inorganic compounds. It is believed to act as a nucleophilic reagent, forming covalent bonds with various molecules. It is also believed to act as an oxidizing agent, forming free radicals that can react with other molecules.
Biochemical and Physiological Effects
2-Cyano-5-(3-cyano-2-fluorophenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, as well as to have anti-inflammatory and antioxidant effects. It has also been shown to have antibacterial and antifungal activity, as well as to have a protective effect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
2-Cyano-5-(3-cyano-2-fluorophenyl)phenol, 95% is a highly reactive compound and is suitable for use in laboratory experiments. It is relatively easy to synthesize and can be isolated and purified using standard chromatographic techniques. However, it is important to note that the compound is highly toxic and should be handled with caution.
Orientations Futures
The potential applications of 2-Cyano-5-(3-cyano-2-fluorophenyl)phenol, 95% are vast and there are many areas for future research. One area of research is the development of new synthetic methods for the synthesis of 2-Cyano-5-(3-cyano-2-fluorophenyl)phenol, 95%. Additionally, further research is needed to explore the biochemical and physiological effects of 2-Cyano-5-(3-cyano-2-fluorophenyl)phenol, 95% and to evaluate its potential therapeutic applications. Furthermore, research is needed to explore the potential applications of 2-Cyano-5-(3-cyano-2-fluorophenyl)phenol, 95% in the synthesis of other compounds, such as dyes, pigments, and surfactants. Finally, research is needed to explore the potential toxicological effects of 2-Cyano-5-(3-cyano-2-fluorophenyl)phenol, 95%.
Méthodes De Synthèse
2-Cyano-5-(3-cyano-2-fluorophenyl)phenol, 95% can be synthesized using a two-step process. The first step involves the reaction of 2-cyano-3-fluorophenylacetic acid with 5-chloro-2-cyanophenol in the presence of a base catalyst, such as potassium carbonate. The second step involves the reaction of the resulting 2-cyano-5-(3-cyano-2-fluorophenyl)phenol with 2-cyano-3-fluorophenylacetic acid in the presence of a base catalyst, such as potassium carbonate. The resulting product is 2-Cyano-5-(3-cyano-2-fluorophenyl)phenol, 95%, which can be isolated and purified using standard chromatographic techniques.
Propriétés
IUPAC Name |
3-(4-cyano-3-hydroxyphenyl)-2-fluorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7FN2O/c15-14-11(8-17)2-1-3-12(14)9-4-5-10(7-16)13(18)6-9/h1-6,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPXURMLQDFDFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC(=C(C=C2)C#N)O)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684753 |
Source


|
| Record name | 2-Fluoro-3'-hydroxy[1,1'-biphenyl]-3,4'-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-5-(3-cyano-2-fluorophenyl)phenol | |
CAS RN |
1261932-03-9 |
Source


|
| Record name | 2-Fluoro-3'-hydroxy[1,1'-biphenyl]-3,4'-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














